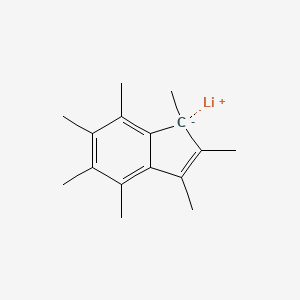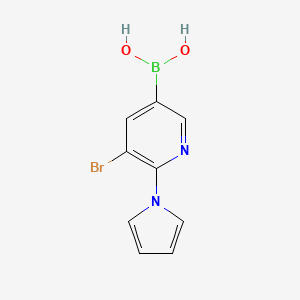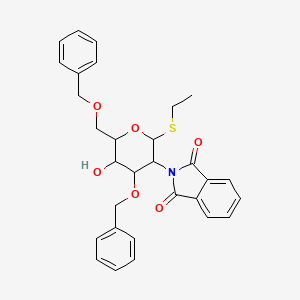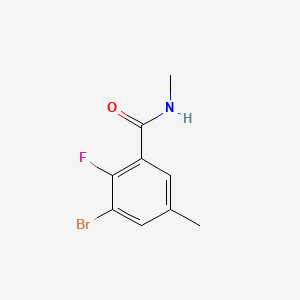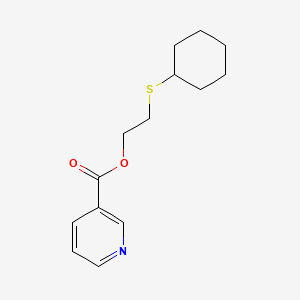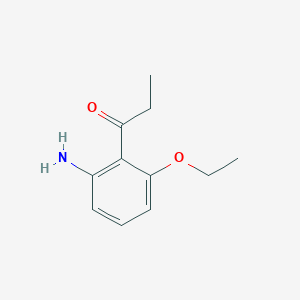
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents is prepared using electrophilic aromatic substitution reactions.
Introduction of the difluoromethoxy group: This step involves the reaction of the phenyl ring with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group.
Introduction of the trifluoromethylthio group: The trifluoromethylthio group is introduced using a nucleophilic substitution reaction with a suitable trifluoromethylthio reagent.
Formation of the propan-1-one moiety: The final step involves the reaction of the substituted phenyl ring with a propan-1-one precursor under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering gene expression: Affecting the expression of genes involved in various biological processes
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has the trifluoromethoxy and trifluoromethylthio groups at different positions on the phenyl ring, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H9F5O2S |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5O2S/c1-2-7(17)6-4-3-5-8(19-11(14,15)16)9(6)18-10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
YNUNVOMSFFOZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


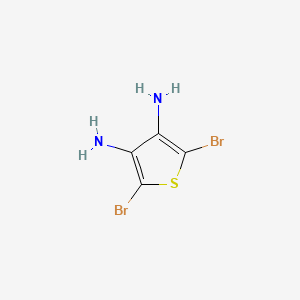
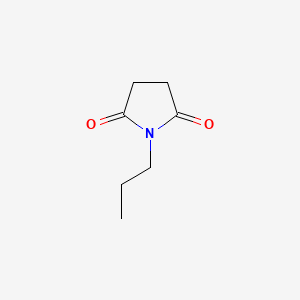

![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)

